1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone
Description
1-(2,6-Dimethylimidazo[1,2-a]pyrazin-3-yl)ethanone is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with methyl groups at the 2- and 6-positions and an acetyl group at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing pyrazoline derivatives with demonstrated bioactivity against STAT3 phosphorylation in breast cancer cells . Its synthesis typically involves the condensation of 2-aminopyrazine derivatives with 3-bromopentane-2,4-dione under basic conditions, followed by purification via column chromatography . The dimethyl and acetyl substituents enhance its stability and reactivity, making it a versatile precursor for further functionalization .
Properties
CAS No. |
620604-03-7 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(2,6-dimethylimidazo[1,2-a]pyrazin-3-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-6-5-13-9(4-11-6)12-7(2)10(13)8(3)14/h4-5H,1-3H3 |
InChI Key |
GTXRKQAOYZUDAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2C(=O)C)C)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone typically involves multistep reactions. One common method includes:
Formation of the Imidazo Ring: This can be achieved through the condensation of appropriate precursors, such as 2,6-dimethylimidazole, with suitable aldehydes or ketones under acidic or basic conditions.
Cyclization to Form the Pyrazine Ring: The intermediate product undergoes cyclization with reagents like hydrazine or its derivatives to form the pyrazine ring.
Introduction of the Ethanone Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine Derivatives
- 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone (CAS 78109-26-9): This analog lacks the 2,6-dimethyl substituents, resulting in a lower molecular weight (161.16 g/mol vs. 189.21 g/mol) and reduced steric hindrance. The absence of methyl groups may decrease lipophilicity, impacting bioavailability .
- 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone: Substitution of pyrazine with pyridazine and a chloro group at position 6 alters electronic properties. The chloro group increases molecular weight (195.61 g/mol) and may influence binding interactions in biological systems .
Imidazo[1,2-a]pyridine Derivatives
- The single methyl group at position 2 lowers steric bulk compared to the 2,6-dimethyl analog .
- Compound 3f (from ): A derivative of 1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone, this molecule incorporates a nitrophenyl and 2,3-dichlorophenyl-piperazine moiety. These additions confer potent STAT3 inhibition (IC50 = 9.2 µM in MCF-7 cells) .
Substituent Effects on Physicochemical Properties
- Acetyl Group: The ethanone moiety at position 3 provides a reactive site for condensation reactions, enabling the synthesis of pyrazoline derivatives .
Biological Activity
1-(2,6-Dimethylimidazo[1,2-a]pyrazin-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 189.21 g/mol
- CAS Number : 620604-03-7
- LogP : 1.5487
- Polar Surface Area (PSA) : 47.26 Ų
Synthesis Methods
The synthesis of 1-(2,6-dimethylimidazo[1,2-a]pyrazin-3-yl)ethanone typically involves multi-step organic reactions. Key steps include the formation of the imidazo[1,2-a]pyrazine ring followed by acetylation to introduce the ethanone moiety. Various methods have been documented in literature that optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 6.66 | CDK9 Inhibition |
| HCT116 (Colorectal) | 7.50 | Induction of apoptosis |
| K562 (Leukemia) | 5.20 | Cell cycle arrest |
The compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression. This inhibition leads to reduced proliferation in cancer cells and increased apoptosis rates.
Antiviral Activity
In addition to its anticancer properties, 1-(2,6-dimethylimidazo[1,2-a]pyrazin-3-yl)ethanone exhibits antiviral activity against several viral pathogens.
| Virus | IC (µM) | Selectivity Index | Mechanism of Action |
|---|---|---|---|
| Human Coronavirus 229E | 56.96 | 7.14 | Inhibition of viral protease |
| Influenza A Virus | 30.00 | 5.00 | Disruption of viral replication |
The antiviral mechanism primarily involves the inhibition of viral proteases, which are essential for viral replication and maturation.
Case Study 1: CDK9 Inhibition
In a study evaluating various imidazo[1,2-a]pyrazine derivatives, compound 3c was identified as a potent CDK9 inhibitor with an IC value of 0.16 µM. This study demonstrated that structural modifications could enhance inhibitory potency and selectivity against CDK9, suggesting that similar modifications could be applied to 1-(2,6-dimethylimidazo[1,2-a]pyrazin-3-yl)ethanone for improved efficacy .
Case Study 2: Antiviral Efficacy
Another study focused on the antiviral properties of imidazo[1,2-a]pyrazine derivatives against human coronaviruses found that certain compounds exhibited significant antiviral activity with low cytotoxicity . The promising results indicated that further exploration into the structure-activity relationship could yield effective antiviral agents based on this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
